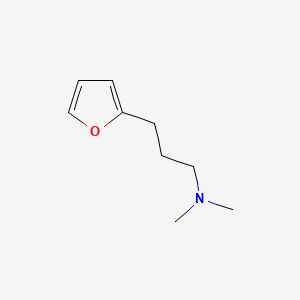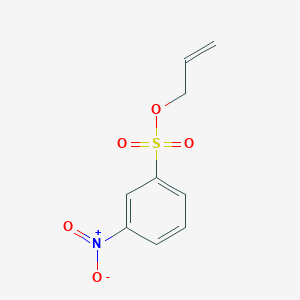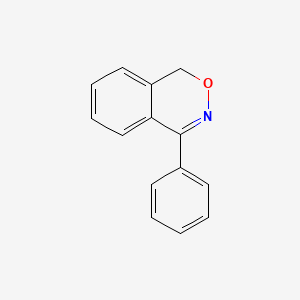
4-Phenyl-1h-2,3-benzoxazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Phenyl-1h-2,3-benzoxazine is a bicyclic heterocyclic compound that contains one oxygen and one nitrogen atom in a doubly unsaturated six-member ring, specifically a 1,3-oxazine ring, fused with a benzene ring . This compound is part of the benzoxazine family, known for their applications in producing high-performance thermoset resins .
Preparation Methods
4-Phenyl-1h-2,3-benzoxazine can be synthesized through a Mannich-like condensation reaction involving phenolic derivatives, formaldehyde, and primary amines . The reaction typically proceeds through a ring-closure process on the phenolic derivative. Industrial production methods often employ a one-pot process by heating an aromatic amine, a phenol, and formaldehyde . This method is favored due to its simplicity and efficiency.
Chemical Reactions Analysis
4-Phenyl-1h-2,3-benzoxazine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents like lithium aluminum hydride can be used.
Substitution: Electrophilic and nucleophilic substitution reactions are common, with reagents such as halogens and alkylating agents.
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield phenolic derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
4-Phenyl-1h-2,3-benzoxazine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Phenyl-1h-2,3-benzoxazine involves its ability to undergo ring-opening polymerization (ROP) when subjected to thermal treatment . This process leads to the formation of high molecular weight polymers with excellent mechanical and thermal properties. The molecular targets and pathways involved in its biological activities are still under investigation, but it is known to interact with various cellular components, leading to its antimicrobial and anti-inflammatory effects .
Comparison with Similar Compounds
4-Phenyl-1h-2,3-benzoxazine can be compared with other benzoxazine derivatives, such as:
3,4-Dihydro-3-phenyl-2H-1,3-benzoxazine: Similar in structure but differs in the position of the phenyl group.
4H-3,1-Benzoxazin-4-one: Contains a different ring structure and exhibits distinct chemical properties.
The uniqueness of this compound lies in its specific ring structure and the resulting properties, making it highly valuable in various applications.
Properties
CAS No. |
17799-96-1 |
|---|---|
Molecular Formula |
C14H11NO |
Molecular Weight |
209.24 g/mol |
IUPAC Name |
4-phenyl-1H-2,3-benzoxazine |
InChI |
InChI=1S/C14H11NO/c1-2-6-11(7-3-1)14-13-9-5-4-8-12(13)10-16-15-14/h1-9H,10H2 |
InChI Key |
MWLKKCRDRIEGLU-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=CC=CC=C2C(=NO1)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Methyl-1-[1-(3-methylbutoxy)ethoxy]butane](/img/structure/B14705579.png)
![3,3-dimethyl-1-[3-(methylamino)propyl]-2-benzofuran-1-carbonitrile;hydrochloride](/img/structure/B14705582.png)
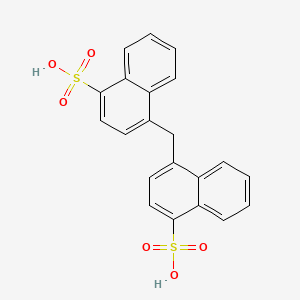
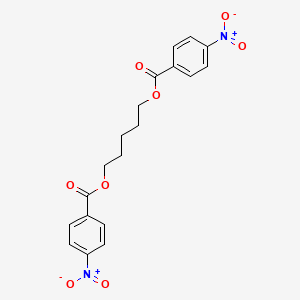
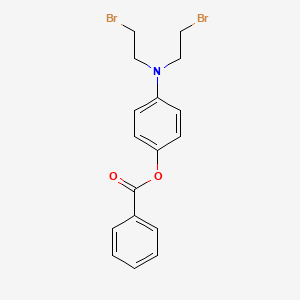
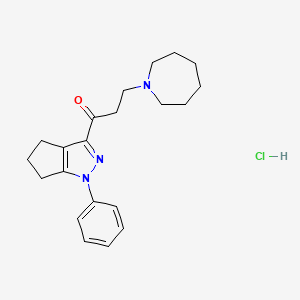
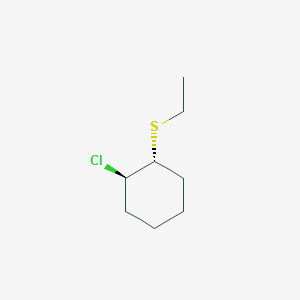
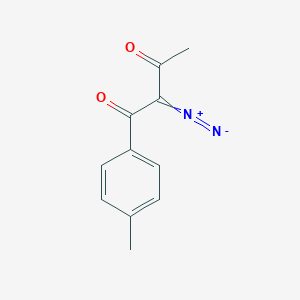
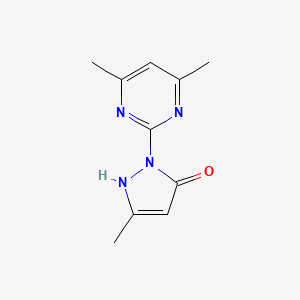
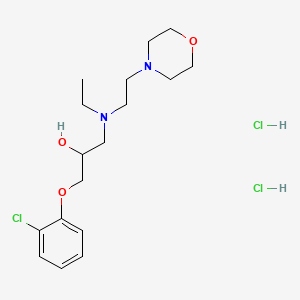
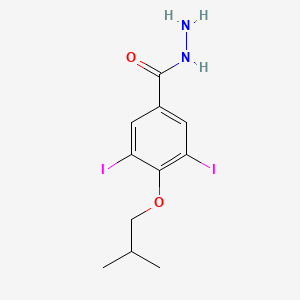
![4,4'-{[1,1'-Biphenyl]-4,4'-diylbis[(E)diazene-2,1-diyl]}dianiline](/img/structure/B14705665.png)
